molecular formula C18H34O2 B013421 (E)-Hexadec-11-en-1-yl acetate CAS No. 56218-72-5

(E)-Hexadec-11-en-1-yl acetate

Cat. No.: B013421
CAS No.: 56218-72-5
M. Wt: 282.5 g/mol
InChI Key: BTKXLQSCEOHKTF-VOTSOKGWSA-N
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Description

(E)-11-Hexadecenyl acetate is an organic compound that belongs to the class of esters. It is characterized by a long hydrocarbon chain with a double bond in the trans configuration and an acetate functional group. This compound is commonly found in nature as a pheromone component in various insect species, where it plays a crucial role in communication and mating behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-11-Hexadecenyl acetate typically involves the esterification of (E)-11-Hexadecenol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of (E)-11-Hexadecenyl acetate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification process. Additionally, the purification of the product is achieved through distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-11-Hexadecenyl acetate can undergo various chemical reactions, including:

    Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.

    Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Various substituted esters or alcohols

Scientific Research Applications

(E)-11-Hexadecenyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

    Biology: This compound is extensively studied in entomology for its role as a pheromone in insect communication.

    Medicine: Research is being conducted to explore its potential use in developing pheromone-based pest control methods.

    Industry: It is used in the formulation of pheromone traps for monitoring and controlling insect populations in agriculture.

Mechanism of Action

The mechanism of action of (E)-11-Hexadecenyl acetate primarily involves its interaction with olfactory receptors in insects. When released into the environment, it binds to specific receptors on the antennae of target insects, triggering a series of neural responses that lead to behavioral changes such as attraction or mating. The molecular targets include olfactory receptor neurons and associated signaling pathways that mediate the detection and response to pheromones.

Comparison with Similar Compounds

Similar Compounds

    (Z)-11-Hexadecenyl acetate: Similar structure but with a cis configuration of the double bond.

    (E)-9-Hexadecenyl acetate: Similar structure but with the double bond at the 9th position.

    (E)-11-Octadecenyl acetate: Similar structure but with a longer hydrocarbon chain.

Uniqueness

(E)-11-Hexadecenyl acetate is unique due to its specific double bond position and trans configuration, which are critical for its biological activity as a pheromone. The precise structure-activity relationship makes it highly selective in its interaction with insect olfactory receptors, distinguishing it from other similar compounds.

Properties

IUPAC Name

[(E)-hexadec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-17H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKXLQSCEOHKTF-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860497
Record name (11E)-Hexadec-11-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56218-72-5
Record name 11-Hexadecen-1-ol, acetate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056218725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11E)-Hexadec-11-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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